molecular formula C38H70N2O13 B601237 3'-N-Demethyl-3'-N-formylazithromycin CAS No. 612069-28-0

3'-N-Demethyl-3'-N-formylazithromycin

Cat. No. B601237
CAS RN: 612069-28-0
M. Wt: 762.99
InChI Key:
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Description

3’-N-Demethyl-3’-N-formylazithromycin is a pharmaceutical reference standard categorized under impurity reference materials . It belongs to the Azithromycin API family and is used as an antibacterial drug . The molecular formula is C38H70N2O13 and the molecular weight is 762.97 .


Molecular Structure Analysis

The molecular structure of 3’-N-Demethyl-3’-N-formylazithromycin is represented by the empirical formula C38H70N2O13 . The SMILES string representation is also provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-N-Demethyl-3’-N-formylazithromycin include its molecular formula (C38H70N2O13), molecular weight (762.97), and its solid form . It’s also worth noting that it should be stored at temperatures between -10 to -25°C .

Scientific Research Applications

Pharmaceutical Secondary Standard

3’-N-Demethyl-3’-N-formylazithromycin is used as a Pharmaceutical Secondary Standard . This means it is used in pharmaceutical laboratories and manufacturers as a reference standard for quality control testing . It provides a convenient and cost-effective alternative to the preparation of in-house working standards .

Certified Reference Material

This compound is qualified as a Certified Reference Material . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

HPLC Method Development

3’-N-Demethyl-3’-N-formylazithromycin has been used in the development of a High-Performance Liquid Chromatography (HPLC) method . The aim of this study was to develop an HPLC method of Azithromycin analysis that is highly linear, repeatable, robust, rugged, selective, and rapid to use .

Antibacterial Activity

Azithromycin, from which 3’-N-Demethyl-3’-N-formylazithromycin is derived, is a member of the macrolide antibiotic and is used on a wide scale in prescribed antibiotic drugs as anti-gram-positive and anti-gram-negative microorganisms .

Impurity Identification

The compound is used in the identification of impurities in the Azithromycin complex . However, the relative retention time (RRT) values of impurities often vary on different types of C18 packing materials and at different column temperatures, which could affect the accurate and fast identification of impurities .

Reporting Level for Impurities

As the reporting level for impurities is 0.05% relative to the level of azithromycin, the Limit of Quantification (LOQ) of this method should be at least 0.05% relative to the concentration of azithromycin in the sample solution (0.3 mg/ mL), which is 0.15 μg/mL .

properties

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGDWLRYIAHQGP-BICOPXKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210126
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-N-Demethyl-3'-N-formylazithromycin

CAS RN

612069-28-0
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-DEMETHYL-3'-N-FORMYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LW0W4ZTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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